molecular formula C8H15NO3 B13301289 (3S)-3-Amino-3-(oxan-4-yl)propanoic acid

(3S)-3-Amino-3-(oxan-4-yl)propanoic acid

Cat. No.: B13301289
M. Wt: 173.21 g/mol
InChI Key: LGOBVYUKERSQGZ-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(oxan-4-yl)propanoic acid is an organic compound with a unique structure that includes an amino group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(oxan-4-yl)propanoic acid can be achieved through several methods. One common approach involves the use of oxane derivatives and amino acids as starting materials. The reaction typically requires specific catalysts and controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino group or the oxane ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

(3S)-3-Amino-3-(oxan-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(oxan-4-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(oxan-4-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and an oxane ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(3S)-3-amino-3-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(5-8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1

InChI Key

LGOBVYUKERSQGZ-ZETCQYMHSA-N

Isomeric SMILES

C1COCCC1[C@H](CC(=O)O)N

Canonical SMILES

C1COCCC1C(CC(=O)O)N

Origin of Product

United States

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